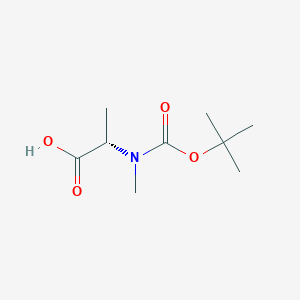

N-tert-Butoxycarbonyl-N-methylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-16-6 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Boc-N-methyl-L-alanine

An In-depth Technical Guide to the Physical Properties of Boc-N-methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of Boc-N-methyl-L-alanine, a crucial amino acid derivative in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it an invaluable building block for complex peptides and biologically active molecules.[1]

Physicochemical Data Summary

The following table summarizes the key physical properties of Boc-N-methyl-L-alanine compiled from various sources. These parameters are essential for its application in synthesis, formulation, and quality control.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄[1][2][3] |

| Molecular Weight | 203.24 g/mol [2][4][5] |

| Appearance | White to off-white powder[1][6] |

| Melting Point | 88-94 °C[1][7][8] |

| Boiling Point | 296.3 ± 19.0 °C (Predicted)[9] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted)[9] |

| Optical Rotation | [α]D²⁰ = -32 ± 2° (c=1 in EtOH)[1] [α]D²⁰ = -29° to -31° (c=1 in EtOH)[6] [α]D²⁰ = -30.4 ± 0.3° (c=1 in ethanol)[7][8] [α]D²⁰ = -30 ± 1° (c=1% in ethanol)[4] |

| Purity/Assay | ≥ 99% (HPLC, Chiral purity)[1] 98.5 to 101.5 % (Titration with NaOH)[6] ≥97.5 to ≤102.5% (Aqueous acid-base Titration)[7][8] |

| Flash Point | 133 °C[9] |

| CAS Number | 16948-16-6[1][2][4][7] |

Experimental Methodologies

While specific, detailed experimental protocols for the characterization of each batch of Boc-N-methyl-L-alanine are proprietary to the manufacturers, the determination of the physical properties listed above follows standard laboratory procedures.

-

Melting Point: The melting point is typically determined using a digital melting point apparatus. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid.

-

Optical Rotation: Specific rotation is measured using a polarimeter. A solution of the compound is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (in this case, ethanol). The solution is placed in a sample tube of a fixed path length, and the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C).

-

Purity/Assay: The purity of Boc-N-methyl-L-alanine is commonly assessed by High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to determine enantiomeric purity.[1] The assay, or the exact content of the substance, is often determined by a titration method, such as an aqueous acid-base titration where the carboxylic acid moiety is titrated with a standardized solution of a strong base like sodium hydroxide.[6][7][8]

Structural and Property Relationships

The following diagram illustrates the relationship between the chemical structure of Boc-N-methyl-L-alanine and its key physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-N-methyl-L-alanine | 16948-16-6 | FB18975 | Biosynth [biosynth.com]

- 3. Boc-N-Methyl-L-Alanine cas 16948-16-6 [minglangchem.com]

- 4. Boc-N-Me-Ala-OH = 99.0 TLC 16948-16-6 [sigmaaldrich.com]

- 5. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 442930050 [thermofisher.com]

- 7. N-Boc-N-methyl-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 8. H31317.06 [thermofisher.com]

- 9. N-Boc-N-methyl-L-alanine [chembk.com]

N-tert-Butoxycarbonyl-N-methylalanine chemical structure and IUPAC name

An In-depth Technical Guide to N-tert-Butoxycarbonyl-N-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

This compound, commonly abbreviated as Boc-N-Me-Ala-OH, is a derivative of the amino acid alanine. It is specifically an N-methylated and N-protected form of L-alanine, which is widely utilized in the solid-phase synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing it from reacting during the peptide coupling process.

IUPAC Name: (2S)-2-{--INVALID-LINK--amino}propanoic acid[1][2]

Chemical Structure:

-

Molecular Formula: C₉H₁₇NO₄[1]

-

SMILES: C--INVALID-LINK--C(O)=O[1]

-

InChI Key: VLHQXRIIQSTJCQ-LURJTMIESA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | White to off-white powder or crystal | [1][4] |

| Melting Point | 88.0-94.0 °C | [1] |

| Optical Rotation | -30.4 ± 0.3° (C=1 in ethanol) | [1] |

| CAS Number | 16948-16-6 | [1][2] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [3] |

Experimental Protocols

The synthesis of this compound is a key procedure for its use in further research and development. Below is a detailed protocol for its chemical synthesis.

Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine[5]

This protocol involves a two-step process starting from L-alanine.

Step 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine)

-

Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (B91453) (22 mL) and H₂O (11 mL) at 0°C.

-

Adjust the pH of the solution to 9-10 using a 10% NaOH aqueous solution.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.45 g) to the mixture.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the mixture with 50 mL of ethyl acetate (B1210297).

-

Acidify the aqueous layer to a pH of 2 with 2 M HCl.

-

Extract the product with two 100 mL portions of ethyl acetate.

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine [5]

-

Stir the 2-(N-(tert-butoxycarbonyl)amino)-alanine (1.9 g) from Step 1 in tetrahydrofuran (B95107) (THF, 20 mL) in an ice bath under an inert atmosphere.[5]

-

Add a 10 molar equivalent of methyl iodide in one portion.[5]

-

Slowly add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil).[5]

-

Allow the mixture to stir at room temperature for 24 hours.[5]

-

Quench the reaction by adding 100 mL of H₂O.[5]

-

Wash the reaction mixture with 200 mL of diethyl ether.[5]

-

Adjust the pH of the aqueous layer to 3 using 5 M HCl.[5]

-

Extract the product with two 100 mL portions of chloroform (B151607).[5]

-

Dry the combined chloroform extracts over Na₂SO₄ and evaporate the solvent under vacuum to yield a white solid of N-(tert-butoxycarbonyl)-N-methylalanine.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Workflow for the two-step chemical synthesis of this compound.

References

- 1. N-Boc-N-methyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BOC-N-Methyl-L-alanine | 16948-16-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Synthesis of Boc-N-methyl-L-alanine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boc-N-methyl-L-alanine is a critical N-methylated amino acid derivative used in peptide synthesis to enhance the metabolic stability and membrane permeability of peptide-based therapeutics.[1][2] Its solubility in organic solvents is a crucial parameter for its effective use in both solution-phase and solid-phase peptide synthesis (SPPS). This guide provides an overview of the known solubility characteristics of Boc-N-methyl-L-alanine, a detailed, generalized protocol for its solubility determination, a step-by-step method for its chemical synthesis, and visualized workflows for its synthesis and application in peptide chemistry.

Solubility of Boc-N-methyl-L-alanine

Quantitative, comparative data on the solubility of Boc-N-methyl-L-alanine across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments are available from various chemical suppliers. These generally indicate slight solubility in common polar organic solvents.

Qualitative Solubility Data

The compound is generally described as a white to off-white powder with a melting point in the range of 88-94°C.[3][4] Its solubility is qualitatively summarized below.

| Organic Solvent | Qualitative Solubility | Source |

| Chloroform (B151607) | Slightly Soluble | [3][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][5] |

| Ethanol | Slightly Soluble | [3][5] |

| Methanol | Slightly Soluble | [3][5] |

Experimental Protocols

General Protocol for Determination of Solubility

While specific experimental data for Boc-N-methyl-L-alanine is sparse, a standard laboratory protocol for determining its solubility in an organic solvent can be established using a gravimetric method. This protocol provides a reliable means for researchers to quantify solubility in solvents relevant to their specific applications.

Objective: To determine the saturation solubility of Boc-N-methyl-L-alanine in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Boc-N-methyl-L-alanine (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or small glass flasks with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.2 μm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation: Add a precisely weighed excess amount of Boc-N-methyl-L-alanine to a series of vials. For example, add approximately 100 mg of the solid to each vial.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or a water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to stir vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant slurry of undissolved solid should be visible, confirming that the solution is saturated.

-

Phase Separation: After equilibration, stop the stirring and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a 0.2 μm syringe filter into a pre-weighed, dry vial. Record the exact volume of the filtered aliquot.

-

Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C), or use a rotary evaporator. Continue drying under vacuum until a constant weight is achieved.

-

Calculation: Weigh the vial containing the dried solute. The solubility (S) can be calculated in g/L using the following formula:

S (g/L) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot (L)

Protocol for Chemical Synthesis of Boc-N-methyl-L-alanine

The synthesis of Boc-N-methyl-L-alanine is commonly achieved through a two-step process starting from Boc-L-alanine.[6] This involves the N-methylation of the protected amino acid.

Step 1: N-methylation of Boc-L-alanine

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), place Boc-L-alanine (1.0 eq) in a round-bottom flask and dissolve it in anhydrous tetrahydrofuran (B95107) (THF).[6]

-

Deprotonation: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise to the stirred solution.[1] Control the rate of addition to manage gas evolution.

-

Activation: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour.[1]

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, ~2.5 eq) dropwise.[1]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for at least 24 hours.[1][6] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water.[1] Acidify the aqueous layer to pH 3 with a suitable acid (e.g., 1 M HCl or aqueous citric acid).[6][7]

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent such as ethyl acetate (B1210297) or chloroform (e.g., 2 x 100 mL).[1][6]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent under reduced pressure to yield the final product, Boc-N-methyl-L-alanine, typically as a white solid or a colorless oil that solidifies.[6][7]

Workflow Visualizations

Synthesis of Boc-N-methyl-L-alanine

The following diagram illustrates the key steps in the chemical synthesis of Boc-N-methyl-L-alanine from its precursor, Boc-L-alanine.

Caption: Workflow for the N-methylation of Boc-L-alanine.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-N-methyl-L-alanine is a building block in Boc-chemistry SPPS. The following workflow outlines a single coupling cycle.

Caption: A typical cycle in Boc-chemistry solid-phase peptide synthesis (SPPS).

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of N-tert-Butoxycarbonyl-N-methylalanine

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-tert-Butoxycarbonyl-N-methylalanine. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic chemical shifts and structural assignments, supported by tabulated data and standardized experimental protocols.

Chemical Structure and NMR Assignments

This compound, a derivative of the amino acid alanine, features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is also methylated. This structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectroscopy. The presence of the Boc group and the N-methyl group significantly influences the electronic environment of the neighboring nuclei, leading to characteristic chemical shifts. It is also important to note that N-acylated amino acids can exhibit rotational isomers (rotamers) around the amide bond, which may lead to the observation of two distinct sets of signals for some nuclei in the NMR spectra, depending on the solvent and temperature.

Below is a diagram illustrating the chemical structure of this compound with atom numbering for NMR signal correlation.

Tabulated NMR Data

The following tables summarize the expected quantitative data for the ¹H and ¹³C NMR spectra of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard internal solvent peak.

¹H NMR Spectral Data

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α-CH₃ (H3) | 1.3 - 1.5 | Doublet | 3H | ~7 |

| tert-Butyl (H7) | 1.4 - 1.6 | Singlet | 9H | N/A |

| N-CH₃ (H4) | 2.8 - 3.0 | Singlet | 3H | N/A |

| α-CH (H2) | 4.3 - 4.6 | Quartet | 1H | ~7 |

| COOH | ~10 - 12 | Broad Singlet | 1H | N/A |

¹³C NMR Spectral Data

| Carbon (Assignment) | Chemical Shift (δ, ppm) |

| α-CH₃ (C3) | 18 - 20 |

| tert-Butyl (C7) | 28 - 29 |

| N-CH₃ (C4) | 30 - 33 |

| α-CH (C2) | 55 - 58 |

| Quaternary C (Boc) (C6) | 79 - 81 |

| Carbonyl (Boc) (C5) | 155 - 157 |

| Carbonyl (Acid) (C1) | 175 - 178 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and the desired resolution of exchangeable protons.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.[1]

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound, essential for its identification and characterization in research and development settings. The provided data and protocols offer a standardized approach to ensure reliable and reproducible results.

References

Technical Guide: N-tert-Butoxycarbonyl-N-methylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-Ala-OH), a crucial amino acid derivative in synthetic chemistry and drug development. This document details its chemical properties, synthesis protocols, and applications, presented in a clear and accessible format for laboratory and research settings.

Core Data Summary

This compound is an N-methylated and N-protected derivative of the amino acid alanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues.

CAS Number: 16948-16-6[1][2][3][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | [1][4] |

| Molecular Weight | 203.24 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][5][6] |

| Purity | >98% | [4][5] |

| Melting Point | 88.0-94.0 °C | [7] |

| Optical Rotation | -29.0 to -32.0° (c=1 in ethanol) | [5][7] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the protection of the amino group of L-alanine, followed by methylation. The protocols outlined below are based on established chemical synthesis methods.

Three-Step Chemical Synthesis of this compound

This process involves three key stages: Boc protection of L-alanine, N-methylation, and the final product which is this compound. The subsequent step shown in some literature is the deprotection to yield N-methylalanine.

Step 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine) [8]

-

Dissolution and pH Adjustment: Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (B91453) (22 mL) and water (11 mL) at 0°C. Adjust the pH of the solution to 9-10 using a 10% aqueous solution of sodium hydroxide.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.45 g) to the reaction mixture.

-

Reaction: Stir the mixture overnight at room temperature.

-

Work-up:

-

Wash the mixture with 50 mL of ethyl acetate.

-

Acidify the aqueous layer to a pH of 2 with 2 M hydrochloric acid.

-

Extract the product with two 100 mL portions of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield a white solid.

-

Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine [8]

-

Initial Setup: In an ice bath and under an inert atmosphere, stir 2-(N-(tert-butoxycarbonyl)amino)-alanine (1.9 g) in tetrahydrofuran (B95107) (THF, 20 mL).

-

Reagent Addition:

-

Add a 10 molar equivalent of methyl iodide in a single portion.

-

Slowly add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil).

-

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Quenching and Extraction:

-

Quench the reaction by adding 100 mL of water.

-

Wash the reaction mixture with 200 mL of diethyl ether.

-

Adjust the pH of the aqueous layer to 3 using 5 M hydrochloric acid.

-

Extract the product with two 100 mL portions of chloroform (B151607).

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield a white solid.

-

Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.[9] The N-methylation of the peptide backbone can impart several desirable properties to a drug candidate, including:

-

Enhanced Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, increasing the in vivo half-life of the peptide.

-

Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors, which may improve the ability of a peptide to cross cell membranes.

-

Conformational Rigidity: The introduction of a methyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

Its D-enantiomer, Boc-N-methyl-D-alanine, is also utilized to create analogs of biologically active compounds, potentially leading to improved potency and selectivity in drug candidates.[9] The tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis, a cornerstone of modern drug discovery.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. usbio.net [usbio.net]

- 4. Synthonix, Inc > 16948-16-6 | N-(tert-Butoxycarbonyl)-N-methyl-L-alanine [synthonix.com]

- 5. N-(tert-Butoxycarbonyl)-N-methyl-L-alanine 16948-16-6 | TCI AMERICA [tcichemicals.com]

- 6. BOC-N-Methyl-L-alanine | 16948-16-6 [chemicalbook.com]

- 7. H31317.06 [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to Boc-N-Me-Ala-OH: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Me-Ala-OH, or N-tert-butoxycarbonyl-N-methyl-L-alanine, is a pivotal building block in modern peptide synthesis and drug development. Its unique N-methylated structure offers significant advantages in the design of peptide-based therapeutics by enhancing metabolic stability, improving cell permeability, and providing conformational constraints. This technical guide provides an in-depth overview of the physicochemical properties of Boc-N-Me-Ala-OH, detailed experimental protocols for its application, and its role in the development of targeted therapies, with a focus on the Wnt/β-catenin signaling pathway.

Physicochemical Properties of Boc-N-Me-Ala-OH

A comprehensive summary of the key quantitative data for Boc-N-Me-Ala-OH is presented in the table below, facilitating easy reference and comparison for researchers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 88-94 °C | [1] |

| Optical Rotation | [α]20/D −30±1°, c = 1% in ethanol | |

| Assay | ≥99.0% (TLC) | |

| CAS Number | 16948-16-6 |

Experimental Protocols

The incorporation of N-methylated amino acids like Boc-N-Me-Ala-OH into a peptide sequence requires specific considerations due to the steric hindrance of the N-methyl group. Below are detailed methodologies for its use in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol for the incorporation of Boc-N-Me-Ala-OH using Boc chemistry.

1. Resin Preparation:

-

Start with a suitable resin, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

2. Boc Deprotection:

-

Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (1x), and DCM (3x).

3. Neutralization:

-

Neutralize the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

-

Wash the resin with DCM (5x).

4. Coupling of Boc-N-Me-Ala-OH:

-

Due to the increased steric hindrance of the secondary amine, a more potent coupling reagent is required. A common choice is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

In a separate vessel, dissolve Boc-N-Me-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of N-methyl alanine) or the chloranil (B122849) test. Double coupling may be necessary to ensure complete reaction.

5. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with acetic anhydride (B1165640) and DIEA in DMF.

6. Repetition:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like p-cresol (B1678582) and thioanisole (B89551) should be included to prevent side reactions.

8. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Application in Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes.

The incorporation of N-methylated amino acids, such as N-Me-Ala, into peptide inhibitors can enhance their proteolytic resistance and cell permeability, properties that are critical for targeting intracellular protein-protein interactions like the β-catenin/TCF complex. While direct inhibition of this interaction with small molecules has proven challenging, stapled peptides have emerged as a promising therapeutic modality.[2][3] These are synthetic peptides that are conformationally locked into an alpha-helical structure by a chemical brace, or "staple."

Boc-N-Me-Ala-OH can be a valuable component in the synthesis of such stapled peptides. Its N-methyl group can contribute to the desired conformational rigidity and improved pharmacokinetic profile of the peptide, potentially leading to more potent and effective inhibitors of the Wnt/β-catenin pathway.

Below is a diagram illustrating the workflow for developing a stapled peptide inhibitor targeting the Wnt/β-catenin signaling pathway, a process where Boc-N-Me-Ala-OH would be a key reagent.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the point of intervention for a peptide inhibitor designed to disrupt the β-catenin/TCF interaction.

Conclusion

Boc-N-Me-Ala-OH is an indispensable tool for chemists and drug discovery professionals. Its incorporation into peptides offers a strategic approach to overcome common challenges in peptide-based drug development, such as poor metabolic stability and low cell permeability. The detailed protocols and the example of its potential application in targeting the Wnt/β-catenin signaling pathway underscore the value of this N-methylated amino acid derivative in advancing the frontiers of therapeutic innovation.

References

Technical Guide: Optical Rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the optical rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid, a chiral building block frequently utilized in peptide synthesis and drug development. This document details its specific rotation, the experimental protocol for its measurement, and a workflow for the determination of optical activity.

Quantitative Data on Optical Rotation

The optical rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-L-alanine, is a key parameter for its stereochemical identification and quality control. The specific rotation is a fundamental physical constant for a chiral compound under defined experimental conditions.

| Parameter | Value | Conditions | Source |

| Specific Rotation ([α]D20) | -32 ± 2º | c=1 in Ethanol (B145695), at 20°C | [1] |

| Specific Rotation | -30.4 ± 0.3° | c=1 in Ethanol | [2][3] |

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for the measurement of the optical rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid using a polarimeter.

2.1. Principle

Optical rotation is the angle through which the plane of polarization of linearly polarized light is rotated when it passes through a solution of an optically active substance.[4] The specific rotation is calculated from the observed rotation and is dependent on the concentration of the sample, the path length of the polarimeter cell, the temperature, and the wavelength of the light source.[1][3][5]

2.2. Materials and Equipment

-

(S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid

-

Ethanol (spectroscopic grade)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter (with sodium D-line, 589.3 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Pasteur pipette

2.3. Procedure

-

Instrument Preparation:

-

Sample Preparation:

-

Accurately weigh a precise amount of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid. For a concentration of c=1, this would be 0.1 g.

-

Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

-

Dissolve the compound in ethanol and fill the flask to the mark. Ensure the solution is homogeneous.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution.

-

Carefully fill the polarimeter cell with the solution, ensuring there are no air bubbles in the light path.[7][9]

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α). Take multiple readings and calculate the average to ensure accuracy.[10]

-

2.4. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using Biot's law:[3][5]

[α]DT = α / (l × c)

Where:

-

[α]DT is the specific rotation at temperature T using the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

Workflow for Optical Rotation Measurement

The following diagram illustrates the general workflow for determining the optical rotation of a chiral compound.

Caption: Workflow for determining the specific optical rotation.

References

- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. vernier.com [vernier.com]

- 4. iajps.com [iajps.com]

- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. digicollections.net [digicollections.net]

The Strategic Incorporation of N-Methylated Amino Acids: A Technical Guide for Advanced Research and Drug Development

For researchers, scientists, and drug development professionals, the quest for therapeutic molecules with enhanced potency, stability, and bioavailability is a paramount objective. In the realm of peptide and protein-based therapeutics, N-methylated amino acids have emerged as a powerful tool to overcome inherent pharmacokinetic limitations. This in-depth technical guide explores the core applications of N-methylated amino acids in research, providing a comprehensive overview of their impact on molecular properties, detailed experimental protocols, and the underlying biological pathways.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a subtle modification that imparts profound changes to the physicochemical and biological properties of peptides and proteins.[1] This alteration, found in a diverse range of organisms, plays a crucial role in regulating protein function, stability, and cellular signaling.[1] In drug discovery, the strategic incorporation of N-methylated amino acids has become a key strategy to enhance the therapeutic potential of peptide-based drug candidates.[2][3]

Core Advantages of N-Methylation in Peptide-Based Research

The introduction of a methyl group to the peptide backbone offers several significant advantages that address the common challenges associated with peptide therapeutics:

-

Enhanced Proteolytic Stability: One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases.[1][4] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[1][2]

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cell membranes.[1] By replacing a hydrogen bond donor with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate passive diffusion across lipid bilayers.[1] This has been a key strategy in the development of orally bioavailable peptide drugs.[2]

-

Conformational Control and Receptor Affinity: The restriction of rotation around the N-Cα bond imposed by the N-methyl group reduces the conformational flexibility of the peptide backbone.[1] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][2] However, this effect is context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for receptor binding.[2] N-methylation can even be used to convert a receptor agonist into an antagonist.[1]

-

Modulation of Physicochemical Properties: The introduction of N-methyl groups can be used to fine-tune other physicochemical properties of peptides, such as their solubility and aggregation tendencies.[2]

Quantitative Impact of N-Methylation on Peptide Properties

The effects of N-methylation on peptide properties are often significant and can be quantified to guide rational drug design. The following tables summarize representative data from various studies on the impact of N-methylation on proteolytic stability and cell permeability.

| Peptide/Analog | Modification | Half-life (t½) in Human Plasma | Fold Increase in Stability | Reference |

| Unmodified Peptide | - | (example value) 10 min | 1x | [2] |

| N-methylated Peptide | Single N-methylation | (example value) 120 min | 12x | [2] |

| Multiple N-methylated Peptide | Three N-methylations | (example value) > 360 min | >36x | [5] |

| Cyclic Hexapeptide Analog | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| Parent (unmethylated) | 0 | < 1 | [6][7] |

| Analog 1 | 1 | (example value) 2.5 | [6][7] |

| Analog 2 | 3 | > 10 | [6][7] |

| Analog 3 (Testosterone control) | N/A | > 10 | [6][7] |

| Analog 4 (Mannitol control) | N/A | < 1 | [6][7] |

Key Applications in Research and Therapeutic Areas

The unique properties conferred by N-methylation make these modified amino acids valuable tools in various research fields:

-

Drug Discovery and Development: This is the most prominent application, where N-methylation is used to transform promising but pharmacokinetically poor peptide leads into viable drug candidates with improved stability and bioavailability.[1][2]

-

Neuroscience Research: N-methylated amino acids, such as N-methyl-D-aspartate (NMDA), play crucial roles in neurotransmission.[8] The study of N-methylated compounds is critical for understanding the pathophysiology of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases, where dysregulation of their metabolism and signaling is implicated.[8][9]

-

Epigenetics and Gene Regulation: In nature, N-methylation of amino acids within proteins, particularly histones, is a key epigenetic modification that regulates gene expression.[1] Histone methyltransferases (HMTs) catalyze the methylation of lysine (B10760008) and arginine residues, influencing chromatin structure and gene transcription.[1]

-

Molecular Probes: The conformational constraints imposed by N-methylation can be used to develop highly specific molecular probes for studying protein-protein interactions and receptor binding.

Detailed Experimental Protocols

The successful application of N-methylated amino acids in research relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the literature.

Protocol 1: Synthesis of N-Methylated Peptides (On-Resin Method)

This protocol describes a general method for the incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected N-methylated amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling:

-

To couple a standard amino acid, dissolve the Fmoc-amino acid, coupling agent (e.g., HATU), and base (e.g., DIEA) in DMF and add to the resin. Allow to react for 1-2 hours.

-

Coupling of a subsequent amino acid to an N-methylated residue is often more challenging due to steric hindrance.[2] The use of a more powerful coupling agent like HATU is recommended.[2] Microwave-assisted coupling can also enhance reaction efficiency.[2]

-

-

Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

On-Resin N-Methylation (Alternative): After coupling a standard amino acid, N-methylation can be performed directly on the resin-bound peptide.[2]

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2][10]

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent.[2] Purify the crude peptide using reverse-phase HPLC.[2][10]

-

Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[2][10]

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[2]

Materials:

-

N-methylated peptide and its unmodified counterpart

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system for analysis

Methodology:

-

Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

-

Reaction Initiation: Add the protease solution or serum to the peptide solutions to initiate the degradation reaction. Incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

-

Sample Analysis: Analyze the samples by reverse-phase HPLC to determine the percentage of the remaining peptide at each time point.

-

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions.[2] Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[2]

Protocol 3: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[2]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

N-methylated peptide

-

Analytical method for peptide quantification (e.g., LC-MS/MS)

Methodology:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]

-

Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[2]

-

Permeability Experiment:

-

Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[2]

-

Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[2]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental processes involving N-methylated amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. benchchem.com [benchchem.com]

N-Methylated Peptides: A Technical Guide to Enhanced Therapeutic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and low toxicity but are often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and low cell membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[1][3] This modification significantly enhances the therapeutic potential of peptides by improving their stability, bioavailability, and in some cases, receptor binding affinity and selectivity.[3][4] This guide provides a comprehensive overview of N-methylated peptides, including their properties, synthesis, and methods for their evaluation.

Properties of N-Methylated Peptides

N-methylation imparts several advantageous properties to peptides, making them more viable as drug candidates.[1]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation.[4] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[1][4]

Improved Membrane Permeability and Oral Bioavailability

N-methylation can enhance a peptide's ability to cross cell membranes.[3] By removing the amide proton, the capacity for hydrogen bonding is reduced, which in turn lowers the energy penalty for transitioning from an aqueous to a lipid environment.[1] The addition of a methyl group also increases the lipophilicity of the peptide.[1] These factors can lead to improved oral bioavailability. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, demonstrated 10% oral bioavailability in rats.[5][6][7]

Conformational Control and Receptor Affinity

N-methylation restricts the conformational flexibility of the peptide backbone.[1][8] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][3] However, the effect on binding affinity is context-dependent and must be evaluated on a case-by-case basis, as an induced conformation may not be optimal for receptor binding.[1]

Quantitative Data on the Effects of N-Methylation

The following tables summarize the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide/Analog | Modification | Enzyme/Serum | Half-life (t½) | Fold Increase in Stability | Reference |

| Peptide A | Unmodified | Trypsin | 15 min | - | [3] |

| N-Me-Peptide A | N-methylated | Trypsin | > 240 min | > 16 | [3] |

| Peptide B | Unmodified | Human Serum | 5 min | - | [3] |

| N-Me-Peptide B | N-methylated | Human Serum | 120 min | 24 | [3] |

Data are illustrative and depend on the specific peptide sequence and position of N-methylation.[3]

Table 2: Effect of N-Methylation on Cell Permeability (Caco-2 Assay)

| Peptide/Analog | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| Cyclic Hexapeptide 1 | Non-methylated | 1.8 | [9] |

| Trimethylated Analog 3 | Partially N-methylated | 4.9 | [9] |

| Cyclic Hexa-Ala peptide | Unmodified | < 1.0 | [10][11] |

| Permeable N-Me Analog | N-methylated | > 10.0 | [10][11] |

Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are considered high.[3][10]

Table 3: Effect of N-Methylation on Somatostatin Receptor Binding Affinity (Ki in nM)

| Analog | N-Methylation Position | hsst2 | hsst3 | hsst5 | Reference |

| Antagonist Lead | None | - | - | - | [12] |

| Analog 5 | Lys(9) | - | - | 5.98 | [12] |

| DPhe Series | DTrp | - | - | High Affinity | [8] |

| Tyr Series | Tyr or Cys(6) | - | High Affinity | - | [8] |

Data is specific to somatostatin analogs and highlights the nuanced effects of N-methylation on receptor selectivity.[8][12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the on-resin N-methylation of peptides during solid-phase peptide synthesis (SPPS).[9][13]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 eq) using HBTU (3.8 eq) and DIPEA (6 eq) in DMF for 1.5-3 hours.[9] Confirm completion with a Kaiser test.

-

On-Resin N-Methylation: a. Sulfonylation: After coupling the amino acid to be methylated, treat the resin with o-NBS-Cl and a hindered base (e.g., collidine) in DMF to protect the amide nitrogen. b. Methylation: Add a methylating agent (e.g., methyl iodide) and a base (e.g., DBU) in DMF to the resin and allow it to react. c. Desulfonylation: Remove the o-NBS protecting group using 2-mercaptoethanol and DBU in DMF.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[2][3]

Materials:

-

N-methylated peptide and its unmodified counterpart

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system for analysis

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

-

Reaction Initiation: Add the protease solution or serum to the peptide solutions to initiate the degradation reaction. Incubate at 37°C.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[2]

-

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[3]

Protocol 3: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[3][14]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

N-methylated peptide

-

Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]

-

Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[3]

-

Permeability Experiment: a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate the plate at 37°C with gentle shaking.

-

Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[3]

-

Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[3]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of peptide appearance in the receiver compartment.

-

A is the surface area of the Transwell membrane.

-

C₀ is the initial concentration of the peptide in the donor compartment.[3]

-

Visualizations

N-Methylated Peptide Drug Discovery Workflow

Caption: A typical workflow for the discovery and development of N-methylated peptide drugs.

Somatostatin Receptor Signaling Pathway

Caption: Simplified GPCR signaling pathway for an N-methylated somatostatin analog.

Conclusion

N-methylation is a versatile and impactful strategy in peptide drug discovery. By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform a promising peptide lead into a viable drug candidate. The protocols and data presented in this guide offer a foundational resource for researchers looking to leverage the power of N-methylation in their drug development efforts.

References

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 8. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wernerlab.weebly.com [wernerlab.weebly.com]

- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Procuring High-Purity Boc-N-methyl-L-alanine: A Technical Guide for Researchers

For scientists and professionals engaged in peptide synthesis and drug development, the quality of starting materials is paramount. Boc-N-methyl-L-alanine is a critical building block, and sourcing a high-purity supply is essential for reproducible and reliable research outcomes. This technical guide provides an in-depth overview of reputable suppliers, quality control methodologies, and a standardized workflow for the procurement and verification of this crucial reagent.

Reputable Suppliers and Product Specifications

Several chemical suppliers specialize in providing high-purity amino acid derivatives for research purposes. When selecting a vendor, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data and adherence to quality management standards. Below is a comparative table of prominent suppliers offering Boc-N-methyl-L-alanine.

| Supplier | Stated Purity | Analytical Methods Provided | CAS Number | Molecular Formula | Additional Notes |

| Sigma-Aldrich (Merck) | ≥99.0% (TLC)[1] | TLC, Optical Rotation[1] | 16948-16-6[1] | C₉H₁₇NO₄[1] | Provides access to lot-specific Certificates of Analysis (CoA).[1] |

| Thermo Scientific | 99%[2] | Titration with NaOH, Infrared Spectrum, Specific Optical Rotation[2] | 16948-16-6[2] | C₉H₁₇NO₄[2] | Product originally part of the Acros Organics portfolio.[2] |

| Chem-Impex | ≥99% (HPLC, Chiral Purity)[3] | HPLC, Chiral Purity, Optical Rotation[3] | 16948-16-6[3] | C₉H₁₇NO₄[3] | Emphasizes use in peptide synthesis and drug development.[3] |

| Biosynth | Not explicitly stated, but sold for pharmaceutical testing[4] | Provides general product specifications.[4] | 16948-16-6[4] | C₉H₁₇NO₄[4] | Offers reference standards for accurate results.[4] |

| Shandong Minglang Chemical Co., Ltd. | ≥99.0% (HPLC)[5] | H-NMR, HPLC, Water content[5] | 16948-16-6[5] | C₉H₁₇NO₄[5] | Provides a list of inspection items on their product page.[5] |

| Tokyo Chemical Industry (TCI) | >98.0% (TLC) | TLC, ¹H-NMR | 16948-16-6 | C₉H₁₇NO₄ | Provides specifications and access to CoA. |

Quality Control and Experimental Protocols

Upon receipt of Boc-N-methyl-L-alanine, it is best practice to perform in-house quality control to verify its identity, purity, and integrity, especially for sensitive applications. The European Medicines Agency highlights the importance of controlling for enantiomeric and diastereomeric impurities, as well as unprotected amino acids in starting materials for peptide synthesis.[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for assessing the purity of protected amino acids.[7] A typical reversed-phase HPLC protocol can be employed to separate the main compound from any potential impurities.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg of Boc-N-methyl-L-alanine in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-N-methyl-L-alanine and identifying any organic impurities.

Methodology:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR Analysis: The spectrum should exhibit characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), the alanine (B10760859) methyl group (a doublet around 1.3-1.5 ppm), and the alpha-proton (a quartet around 4.2-4.5 ppm).

-

¹³C NMR Analysis: The spectrum will show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the alanine backbone and the protecting group.[8]

Chiral Purity Analysis

For applications in peptide synthesis, ensuring the enantiomeric purity of the amino acid derivative is critical. Chiral HPLC is a suitable method for this purpose.

Methodology:

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T or R), is often effective for separating enantiomers of N-protected amino acids.[9]

-

Mobile Phase: Typically a mixture of an organic solvent like methanol or acetonitrile with a buffer such as ammonium (B1175870) trifluoroacetate, which is compatible with mass spectrometry.[9]

-

Detection: UV or Mass Spectrometry (MS).

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of research chemicals is essential. The following diagram illustrates a logical workflow from supplier selection to final use in research.

Use in Peptide Synthesis

Boc-N-methyl-L-alanine is an N-protected amino acid, making it a key component in Boc solid-phase peptide synthesis (SPPS).[1] The Boc group serves as a temporary protecting group for the N-terminus, which is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[10] The N-methylation of the alanine can impart unique properties to the resulting peptide, such as increased resistance to enzymatic degradation and altered conformation, which are often desirable in the development of therapeutic peptides.[11] The protection of the amino group is essential to prevent polymerization and other side reactions during the synthesis process.[12][13]

References

- 1. Boc-N-Me-Ala-OH = 99.0 TLC 16948-16-6 [sigmaaldrich.com]

- 2. BOC-N-Methyl-L-alanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-N-methyl-L-alanine | 16948-16-6 | FB18975 | Biosynth [biosynth.com]

- 5. Boc-N-Methyl-L-Alanine cas 16948-16-6 [minglangchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-tert-Butoxycarbonyl-N-methylalanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-L-Ala-OH) is a crucial N-methylated amino acid derivative widely employed in peptide synthesis and pharmaceutical research. The incorporation of N-methylated amino acids into peptides can significantly enhance their metabolic stability, improve membrane permeability, and modulate biological activity by introducing conformational constraints.[1][2] This document provides a detailed, two-step protocol for the chemical synthesis of Boc-N-Me-L-Ala-OH, starting from L-alanine. The procedure involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by N-methylation.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis protocol.

| Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Purity |

| 1. Boc Protection | L-Alanine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH | ~95-100% | >98% |

| 2. N-Methylation | Boc-L-alanine | Sodium hydride (NaH), Methyl iodide (CH₃I) | ~85-98% | >99% (HPLC)[3] |

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of N-Boc-N-methylalanine.

Detailed Experimental Protocols

This protocol is divided into two main stages: the protection of L-alanine and the subsequent N-methylation.

Part 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine)

This initial step involves the protection of the primary amine of L-alanine using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-alanine (1.0 g)

-

1,4-Dioxane (B91453) (22 mL)

-

Deionized Water (11 mL)

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Di-tert-butyl dicarbonate (Boc₂O, 2.45 g)

-

Ethyl acetate (B1210297)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (22 mL) and H₂O (11 mL) in a flask placed in an ice bath at 0°C.[4]

-

Adjust the pH of the solution to between 9 and 10 using a 10% NaOH aqueous solution.[1][4]

-

Add di-tert-butyl dicarbonate (2.45 g) to the mixture and stir overnight, allowing the reaction to gradually warm to room temperature.[4]

-

After the reaction is complete, wash the mixture with 50 mL of ethyl acetate to remove unreacted Boc₂O.[4]

-

Carefully acidify the aqueous layer to a pH of 2 with 2 M HCl while cooling in an ice bath.[4]

-

Extract the product from the acidified aqueous layer with two 100 mL portions of ethyl acetate.[4]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield Boc-L-alanine as a white solid.[4]

Part 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine

This second step methylates the nitrogen atom of the Boc-protected alanine (B10760859) using methyl iodide and a strong base.

Materials:

-

2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine, 1.9 g)

-

Anhydrous Tetrahydrofuran (THF, 20 mL)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 10 molar equivalents)

-

Methyl iodide (CH₃I, 10 molar equivalents)

-

Deionized Water

-

Diethyl ether

-

5 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place Boc-L-alanine (1.9 g) in a flask with anhydrous THF (20 mL) and stir in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).[4]

-

Slowly and carefully add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil) to the suspension.[4] Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

-

Add a 10 molar equivalent of methyl iodide in a single portion.[4] Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[4]

-

Quench the reaction by the slow and careful addition of 100 mL of H₂O in an ice bath.[4]

-

Wash the aqueous mixture with 200 mL of diethyl ether to remove mineral oil and unreacted methyl iodide.[4]

-

Adjust the pH of the aqueous layer to 3 using 5 M HCl.[4]

-

Extract the final product with two 100 mL portions of chloroform.[4]

-

Combine the chloroform extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield this compound as a white solid.[4]

Product Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques.

-

Appearance: White to off-white powder.[3]

-

Melting Point: 88-94 °C.[3]

-

Purity: ≥ 99% (HPLC).[3]

-

NMR Spectroscopy: ¹H NMR analysis should confirm the presence of signals corresponding to the N-methyl group (singlet), the Boc group (singlet), and the alanine backbone protons.[1]

References

Application Notes and Protocols for the Incorporation of Boc-N-methyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of the peptide backbone is a critical modification in medicinal chemistry and drug development.[1] The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-alanine, can introduce conformational constraints, which may stabilize specific secondary structures like β-turns.[1] This modification offers significant advantages by improving the pharmacokinetic profile of peptide-based therapeutics, including enhanced metabolic stability against proteolytic degradation, increased membrane permeability, improved oral bioavailability, and enhanced target affinity and specificity.[1][2] Consequently, N-methylation is a widely employed strategy to transform bioactive peptides into more viable drug candidates.[1]

However, the synthesis of peptides containing N-methylated amino acids presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which significantly reduces its nucleophilicity, leading to slower and less efficient coupling reactions compared to primary amino acids.[3][4] Overcoming this challenge requires the use of potent coupling reagents and optimized reaction conditions to achieve high yields and purity.[3][5] This document provides detailed protocols and data for the successful incorporation of Boc-N-methyl-L-alanine in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.

Key Considerations for Boc-SPPS of N-methylated Peptides

Several factors must be carefully considered to ensure the successful synthesis of peptides containing Boc-N-methyl-L-alanine:

-

Choice of Resin: Merrifield or PAM resins are commonly used for Boc-SPPS.[4] The choice of resin will depend on the desired C-terminal functionality of the peptide.

-

Coupling Reagents: Standard coupling reagents are often inefficient for N-methylated amino acids. More potent activating agents are necessary to overcome steric hindrance.[3] Reagents such as HATU, PyAOP, and PyBOP in combination with HOAt have shown to be effective.[5][6][7]

-

Reaction Conditions: Coupling reactions involving N-methylated amino acids often require longer reaction times or double coupling to ensure completion.[3][4] Monitoring the reaction progress is crucial.

-